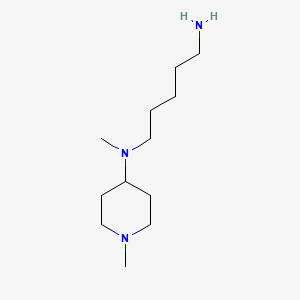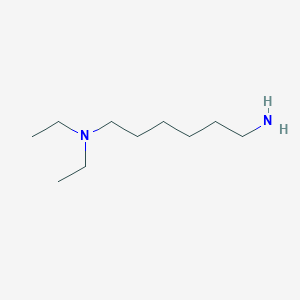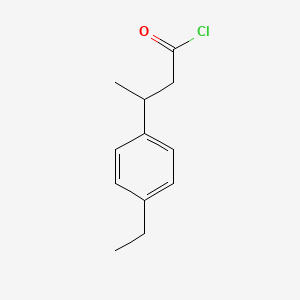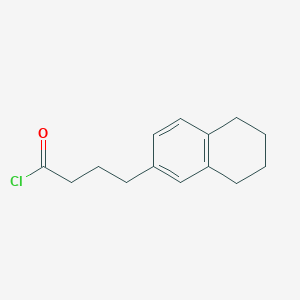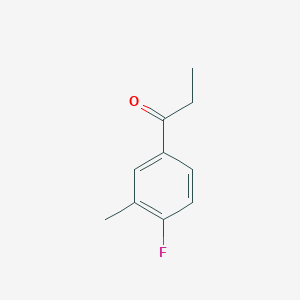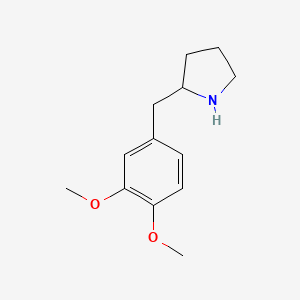
2-(3,4-Dimethoxybenzyl)pyrrolidine
説明
2-(3,4-Dimethoxybenzyl)pyrrolidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxybenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxybenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Alzheimer's Agents : Novel benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives, including 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one, have been synthesized and evaluated for anti-Alzheimer's activity. They demonstrated significant anti-Alzheimer's profiles, comparable to the drug donepezil (Gupta et al., 2020).
Protecting Group in Oligoribonucleotide Synthesis : The 3,4-dimethoxybenzyl group has been used as a protecting group for the 2'-hydroxyl group in the synthesis of oligoribonucleotides. It's particularly effective for protecting the O6-amide group of the guanine residue, crucial for the preparation of protected nucleosides (Takaku et al., 1986).
Antitumor Activity : Compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been studied for their antitumor activity. One compound, BW301U, demonstrated significant activity against Walker 256 carcinosarcoma in rats, indicating potential use in cancer treatment (Grivsky et al., 1980).
Antiinflammatory Activities : Derivatives like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones have been synthesized and evaluated as potential anti-inflammatory agents. Some compounds displayed dual inhibitory activity and were found to have equipotent anti-inflammatory activities with reduced ulcerogenic effects compared to existing drugs (Ikuta et al., 1987).
Conducting Polymers : Derivatives have been investigated for their potential in creating conducting polymers with low oxidation potential monomers based on pyrrole via electropolymerization. These materials could be useful in electrical and electronic applications (Sotzing et al., 1996).
特性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYPDMLAMMCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Phenylpyrimidin-4-yl)amino]phenol](/img/structure/B7792360.png)
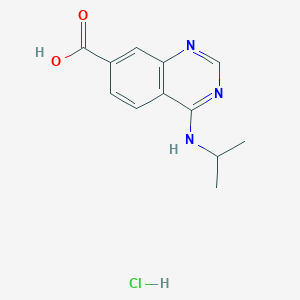
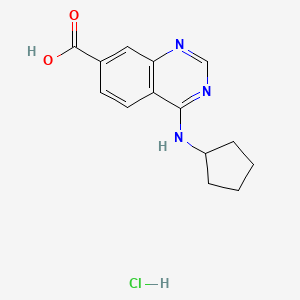
![4-[(3-Hydroxyphenyl)amino]quinazoline-7-carboxylic acid hydrochloride](/img/structure/B7792377.png)


